molecular formula C22H31N3O B2382874 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea CAS No. 1797859-95-0

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cat. No. B2382874
CAS RN: 1797859-95-0
M. Wt: 353.51
InChI Key: SZAFGVVMKPZLKT-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic compound that has gained significant interest in scientific research. This compound is also known as APU, and it has been studied for its potential applications in various fields of science.

Scientific Research Applications

Synthesis and Properties

  • The synthesis and properties of related adamantane-containing ureas have been a subject of interest. For example, D’yachenko et al. (2019) synthesized 1,3-disubstituted ureas with adamantane and pyrazole fragments, exhibiting inhibitory activity toward human soluble epoxide hydrolase (sEH) (V. D’yachenko et al., 2019).
  • Burmistrov et al. (2020) synthesized 1,3-disubstituted ureas with adamantane and phenyl fragments containing fluorine/chlorine, highlighting the versatility of adamantane in chemical synthesis (V. Burmistrov et al., 2020).

Antimicrobial and Anti-Proliferative Activities

  • Al-Mutairi et al. (2019) investigated adamantane derivatives for their antimicrobial and anti-proliferative properties, indicating potential applications in medicinal chemistry (Aamal A. Al-Mutairi et al., 2019).

Inhibitory Activity

  • The inhibitory activity of adamantane-containing compounds against human soluble epoxide hydrolase has been a significant focus, as seen in the work of D’yachenko et al. (2017), who synthesized adamantane imidazolidine derivatives with high inhibitory activity (V. D’yachenko et al., 2017).

Anion Binding

  • Blažek et al. (2013) studied 1,3-Bis-(3-arylureido)adamantane receptors for their ability to form complexes with various anions, demonstrating the potential for creating specific molecular interactions (Vesna Blažek et al., 2013).

Pharmacokinetics and Therapeutic Applications

  • Rose et al. (2010) explored 1,3-disubstituted ureas with adamantane for their pharmacokinetic properties and therapeutic potential in reducing inflammatory pain (T. Rose et al., 2010).

Aggregation and Photophysical Studies

  • Lloyd and Steed (2011) researched the aggregation and rheology of hydrogels formed by urea derivatives, including those with adamantane, demonstrating their potential in material science (G. Lloyd & J. Steed, 2011).

properties

IUPAC Name

1-(1-adamantyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAFGVVMKPZLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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